molecular formula C20H30O4 B1155028 13,14-dihydro-15-keto Prostaglandin J2

13,14-dihydro-15-keto Prostaglandin J2

Cat. No. B1155028
M. Wt: 334.4 g/mol
InChI Key: GCYWVCQBMLYQGZ-BFVRRIQPSA-N
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Description

13,14-dihydro-15-keto Prostaglandin J2: is a biologically active compound that belongs to the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is a metabolite of Prostaglandin J2 and is formed through the 15-hydroxyprostaglandin dehydrogenase pathway . This compound exhibits various biological properties, including inhibition of platelet aggregation, antitumor, and antiviral activities .

Chemical Reactions Analysis

Types of Reactions: 13,14-dihydro-15-keto Prostaglandin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized metabolites.

    Reduction Products: this compound itself is a reduction product.

    Substitution Products: Derivatives with substituted functional groups.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to its specific biological activities and its role as a metabolite in the prostaglandin pathway. Its ability to inhibit platelet aggregation and exhibit antitumor and antiviral activities distinguishes it from other similar compounds .

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1

InChI Key

GCYWVCQBMLYQGZ-BFVRRIQPSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O

SMILES

O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CCC(CCCCC)=O

Canonical SMILES

CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O

synonyms

11,15-dioxo-prosta-5Z,9-en-1-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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